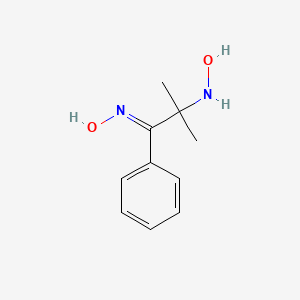

2-(Hydroxyamino)-2-methyl-1-phenyl-propan-1-one oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom that is double-bonded to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one oxime typically involves the reaction of 2-methyl-1-phenylpropan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The compound can be reduced to the corresponding amine.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one oxime has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one oxime involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical reactions. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the oxime group can undergo redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

- 2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one

- 2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one oxime derivatives

- Other oxime compounds with similar structures

Uniqueness

2-(Hydroxyamino)-2-methyl-1-phenylpropan-1-one oxime is unique due to its specific structural features and functional groups, which confer distinct reactivity and biological activity

Biological Activity

2-(Hydroxyamino)-2-methyl-1-phenyl-propan-1-one oxime, with the molecular formula C10H14N2O2, is an organic compound notable for its diverse biological activities. This compound features both hydroxylamine and oxime functional groups, which significantly influence its reactivity and potential therapeutic applications. Research indicates that it may exhibit antimicrobial, anticancer, and antioxidant properties, making it a subject of interest in medicinal chemistry.

The compound's unique structure allows it to engage in various chemical reactions, such as oxidation and reduction, which can lead to the formation of different derivatives. For instance, it can be oxidized to yield nitroso compounds or reduced to form primary amines. This versatility enhances its applicability in organic synthesis and pharmaceutical development.

Antimicrobial Properties

Research has demonstrated that this compound possesses significant antimicrobial activity. Its mechanism involves disrupting microbial cell membranes, leading to inhibited growth. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as a therapeutic agent for infectious diseases.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and modulation of signaling pathways. For example, certain derivatives of hydroxylamine compounds have been shown to induce cell cycle arrest in cancer cell lines, highlighting their potential as anticancer agents.

Antioxidant Effects

Additionally, this compound exhibits antioxidant properties. The hydroxylamine group can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role .

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, which may contribute to its anticancer and antimicrobial effects.

- Metal Ion Interaction : The oxime group forms stable complexes with metal ions, potentially influencing biochemical pathways related to cellular signaling and stress responses.

- Redox Reactions : The ability of the hydroxylamine group to participate in redox reactions modulates cellular oxidative stress levels, contributing to its antioxidant activity.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| El Shehry et al. (2018) | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. |

| Mantoani et al. (2016) | Anticancer Activity | Found that derivatives induced apoptosis in breast cancer cell lines with IC50 values indicating potent activity. |

| Amitina et al. (2020) | Antioxidant Properties | Showed that the compound effectively scavenged free radicals in vitro, providing neuroprotective effects. |

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(NE)-N-[2-(hydroxyamino)-2-methyl-1-phenylpropylidene]hydroxylamine |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,12-14)9(11-13)8-6-4-3-5-7-8/h3-7,12-14H,1-2H3/b11-9+ |

InChI Key |

FLVMMVWWXZODIT-PKNBQFBNSA-N |

Isomeric SMILES |

CC(C)(/C(=N/O)/C1=CC=CC=C1)NO |

Canonical SMILES |

CC(C)(C(=NO)C1=CC=CC=C1)NO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.